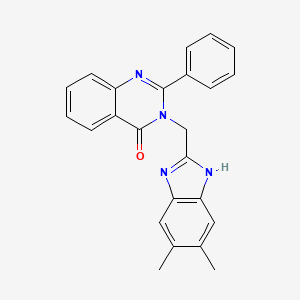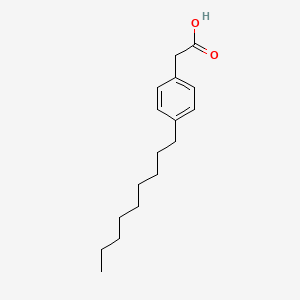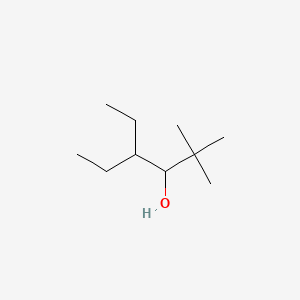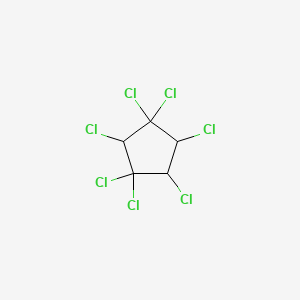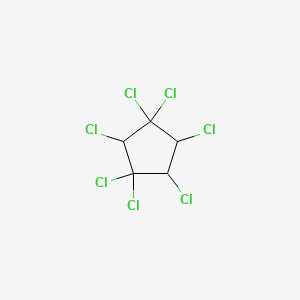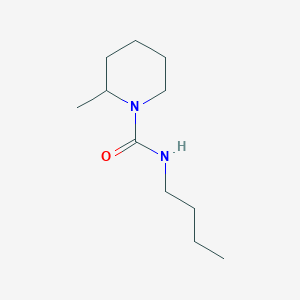
N-Methyl-N-(2,2,2-trinitroethyl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2,2,2-trinitroethyl)nitramide is a compound of significant interest in the field of energetic materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2,2,2-trinitroethyl)nitramide typically involves the nitration of precursor compounds. One common method starts with the nitration of diethyl oxalate, glycine, and β-alanine to form N-nitrated oxamides. These oxamides are then converted to the corresponding acid chlorides using thionyl chloride. The final step involves the reaction of the acid chloride with trinitroethanol to produce the target compound in moderate yield and high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-N-(2,2,2-trinitroethyl)nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitramide and trinitroethyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents such as sulfuric acid and oleum for nitration reactions. Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides. Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nitration reactions typically yield highly nitrated products, while reduction reactions can produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2,2,2-trinitroethyl)nitramide has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other energetic materials and as a reagent in various chemical reactionsIn industry, it is used in the formulation of propellants, explosives, and pyrotechnics due to its high energy density and stability .
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2,2,2-trinitroethyl)nitramide involves the release of energy through the decomposition of the nitramide and trinitroethyl groups. This decomposition process generates a large amount of heat and gas, which can be harnessed for various applications. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds and the formation of new products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Methyl-N-(2,2,2-trinitroethyl)nitramide include other nitramides and trinitroethyl derivatives, such as bis(trinitroethyl) oxalate, trinitroethyl nitrocarbamate, and 2,2,2-trinitroethyl formate .
Uniqueness: this compound is unique due to its specific combination of the nitramide and trinitroethyl groups, which confer high energy density and stability. This makes it particularly suitable for applications in energetic materials where both high performance and safety are critical.
Eigenschaften
CAS-Nummer |
71081-38-4 |
|---|---|
Molekularformel |
C3H5N5O8 |
Molekulargewicht |
239.10 g/mol |
IUPAC-Name |
N-methyl-N-(2,2,2-trinitroethyl)nitramide |
InChI |
InChI=1S/C3H5N5O8/c1-4(8(15)16)2-3(5(9)10,6(11)12)7(13)14/h2H2,1H3 |
InChI-Schlüssel |
ZHLSIEQGPHOQCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
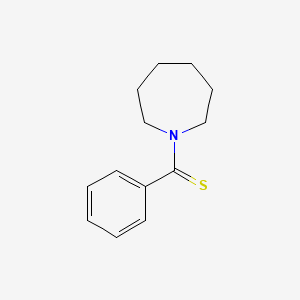
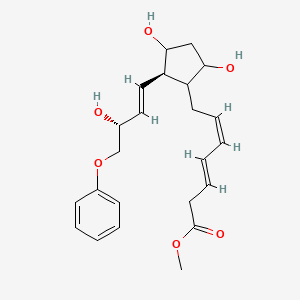
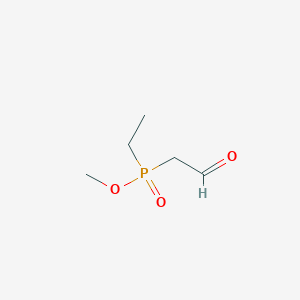
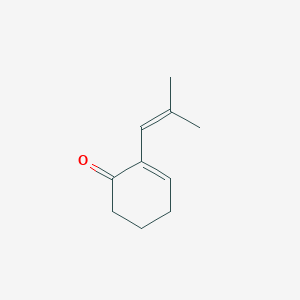
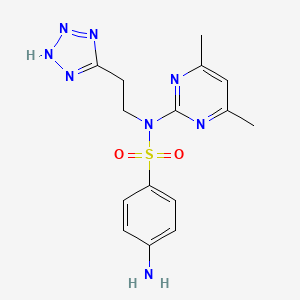
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
